

Saricandin molecular formula and characterization

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Compound of Interest		
Compound Name:	Saricandin	
Cat. No.:	B15594087	Get Quote

Saricandin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saricandin is a naturally occurring glycolipid belonging to the papulacandin class of antifungal agents. Isolated from a strain of the fungus Fusarium, it is of significant interest due to its potential as an inhibitor of (1,3)- β -D-glucan synthase, an essential enzyme for fungal cell wall biosynthesis. This enzyme's absence in mammals makes it a prime target for the development of novel antifungal therapies with high selectivity. This document provides a comprehensive overview of the available information on **Saricandin**, including its molecular structure, and places it within the broader context of papulacandin research. Due to the limited public availability of the primary research article, this guide synthesizes information from publicly accessible databases and related literature on similar compounds.

Molecular Identity and Physicochemical Properties

Saricandin is a complex glycolipid characterized by a diglycoside core, a spiroketal linkage to a dihydroxybenzyl alcohol moiety, and two fatty acid side chains. While the definitive molecular formula and weight from the primary literature are not publicly available, analysis of its structural description in chemical databases suggests the following properties.

Table 1: Physicochemical and Structural Information for Saricandin



Property	Value	Source
Molecular Formula	C54H74O17	Inferred from database entry[1]
Molecular Weight	1003.15 g/mol	Calculated from inferred formula
Compound Class	Papulacandin Glycolipid	[2][3][4][5]
Producing Organism	Fusarium species	[2][3][4][5]
Core Structure	Galactosyl-glucosyl-spiroketal	Inferred from database entry[1]
Side Chain 1	Cinnamic acid derivative	Inferred from database entry[1]
Side Chain 2	7-hydroxytetradeca- 2E,4E,8E,10E-tetraenoic acid	Inferred from database entry[1]

Characterization Data

Detailed spectroscopic data for **Saricandin** from its primary characterization are not available in the public domain. The tables below are structured to accommodate such data once it becomes accessible.

Table 2: Spectroscopic Data for Saricandin

Technique	Data
¹H NMR	Not available in the public domain.
¹³ C NMR	Not available in the public domain.
Mass Spectrometry	Not available in the public domain.
UV-Vis Spectroscopy	Not available in the public domain.
Infrared Spectroscopy	Not available in the public domain.
Optical Rotation	Not available in the public domain.

Biological Activity



Saricandin belongs to the papulacandin family of antibiotics, which are known for their specific antifungal activity.[6][7][8]

Table 3: Biological Activity Profile of Papulacandins

Property	Description
Mechanism of Action	Inhibition of (1,3)-β-D-glucan synthase, leading to disruption of fungal cell wall synthesis.[9]
Spectrum of Activity	Primarily active against yeasts such as Candida albicans.[7]
Structure-Activity Relationship	The long fatty acid side chain is considered essential for biological activity, while the second fatty acid and the galactose residue can influence potency and penetration.

Experimental Protocols

The specific experimental protocols for the fermentation, isolation, and characterization of **Saricandin** are detailed in the primary publication, which is not publicly accessible. The following are generalized protocols typical for the discovery and characterization of novel papulacandins from fungal sources.

Fermentation of the Producing Organism

A pure culture of the Fusarium species is grown in a suitable liquid medium containing a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, peptone), and mineral salts. The fermentation is carried out in shake flasks or a bioreactor under controlled conditions of temperature, pH, and aeration for a period sufficient to allow for the production of secondary metabolites.

Isolation and Purification

• Extraction: The culture broth is separated from the mycelial mass by centrifugation or filtration. The supernatant is then extracted with a water-immiscible organic solvent such as ethyl acetate or butanol to partition the bioactive compounds into the organic phase.



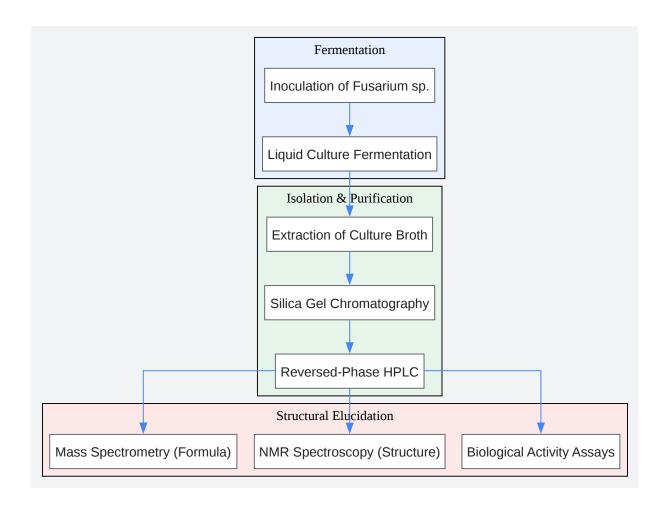
- Chromatography: The crude extract is subjected to a series of chromatographic steps for purification. This typically involves:
 - Silica Gel Chromatography: The extract is fractionated on a silica gel column using a
 gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate followed by ethyl
 acetate-methanol).
 - Reversed-Phase Chromatography (C18): Further purification is achieved using a reversed-phase column with a gradient of water and acetonitrile or methanol.
 - High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound is often performed using semi-preparative or preparative HPLC.

Structural Elucidation

- Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., ESI-TOF or Orbitrap) is
 used to determine the accurate mass and elemental composition of the purified compound,
 allowing for the determination of its molecular formula. Tandem MS (MS/MS) experiments
 provide information on the fragmentation pattern, which helps in identifying structural motifs.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is conducted to elucidate the detailed chemical structure:
 - ¹H NMR: Provides information on the number and types of protons and their neighboring atoms.
 - ¹³C NMR: Shows the number and types of carbon atoms in the molecule.
 - 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure, including the stereochemistry.
- UV-Vis and IR Spectroscopy: These techniques provide information about the presence of chromophores (UV-Vis) and functional groups (IR) within the molecule.

Visualizations

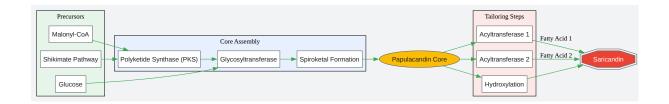




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Caption: Generalized experimental workflow for the discovery of Saricandin.





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Caption: Simplified biosynthetic pathway for papulacandins like **Saricandin**.

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